molecular formula C17H18FN3O3 B4659542 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B4659542
M. Wt: 331.34 g/mol
InChI Key: JPDAQTWQVLRRRR-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a synthetic organic compound. It is characterized by the presence of a fluorobenzoyl group, an oxazole ring, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Fluorobenzoyl Intermediate: This can be achieved by reacting 4-fluorobenzoic acid with a suitable reagent like thionyl chloride to form 4-fluorobenzoyl chloride.

    Formation of the Oxazole Intermediate: The oxazole ring can be synthesized by cyclization of appropriate precursors, such as 3-amino-2-methylpropanoic acid with formic acid.

    Coupling Reaction: The final step involves coupling the fluorobenzoyl chloride with the oxazole intermediate and piperidine-4-carboxamide under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
  • 1-(4-bromobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
  • 1-(4-methylbenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Uniqueness

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-11-10-15(20-24-11)19-16(22)12-6-8-21(9-7-12)17(23)13-2-4-14(18)5-3-13/h2-5,10,12H,6-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDAQTWQVLRRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

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